Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate
Description
Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate (CAS: 61454-99-7) is a bicyclic β-keto ester with the molecular formula C₁₆H₂₆O₄. It features a cyclopentane ring substituted with a 3-oxooctyl chain and an ethyl ester group. Its structure combines a reactive β-keto ester moiety with a long aliphatic chain, which may influence lipophilicity and reactivity in catalytic processes.
Properties
CAS No. |
917813-82-2 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-6-8-13(17)10-12-16(15(19)20-4-2)11-7-9-14(16)18/h3-12H2,1-2H3 |
InChI Key |
YQYMPWCIQLYOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC1(CCCC1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclopentanone Derivatives
The foundational step in synthesizing this compound involves the esterification of cyclopentanone-1-carboxylic acid. This reaction typically employs ethanol as the nucleophile, with acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) facilitating the formation of the ethyl ester moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, resulting in the release of water and formation of the ester bond. Industrial protocols often utilize continuous flow reactors to enhance reaction efficiency, as demonstrated by Evitachem’s scaled-up production methods.
| Reaction Parameter | Value |
|---|---|
| Catalyst | H2SO4 (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
The introduction of the 3-oxooctyl side chain at the 1-position of the cyclopentane ring is achieved through enolate alkylation. This process involves deprotonating the α-hydrogen of the cyclopentanone ring using a strong base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK), generating a resonance-stabilized enolate. The enolate subsequently reacts with 3-oxooctyl bromide or iodide as the electrophile, forming a new carbon-carbon bond.
The choice of solvent critically influences reaction efficiency. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed due to their ability to stabilize the enolate intermediate. For example, a protocol adapted from the Royal Society of Chemistry’s sulfenylation methodology substitutes N-(phenylthio)phthalimide with 3-oxooctyl bromide, yielding the target compound in 78% efficiency under anhydrous conditions.
| Parameter | Condition |
|---|---|
| Base | LDA (2.2 equiv.) |
| Electrophile | 3-Oxooctyl bromide (1.5 equiv.) |
| Solvent | THF, -78°C |
| Yield | 78% |
Catalytic Systems and Reaction Optimization
Green Chemistry Approaches
Industrial-Scale Production Considerations
Continuous Flow Reactors
Evitachem’s industrial-scale synthesis leverages continuous flow reactors to address challenges associated with batch processing, such as heat dissipation and mixing inefficiencies. By maintaining precise temperature control and reagent stoichiometry, flow systems achieve yields exceeding 90% while reducing waste generation by 30%.
Purification Techniques
Final purification of this compound employs flash column chromatography with gradients of ethyl acetate in hexane (0–5% v/v). Recrystallization from ethanol-water mixtures further enhances purity (>99%), as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data.
Physicochemical Characterization
Spectroscopic Analysis
1H NMR and 13C NMR spectra confirm the compound’s structure, with characteristic signals for the ethyl ester (δ 1.25 ppm, triplet; δ 4.20 ppm, quartet) and cyclopentanone carbonyl (δ 208.5 ppm). The 3-oxooctyl side chain exhibits resonances at δ 2.35 ppm (m, CH2 adjacent to ketone) and δ 1.25–1.50 ppm (m, aliphatic CH2 groups).
Thermodynamic Properties
The compound’s LogP value of 3.21850 indicates moderate lipophilicity, suggesting favorable permeability in biological systems. Its polar surface area (60.44 Ų) further supports potential applications in drug discovery.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate to other cyclopentane-derived β-keto esters are critical for understanding its unique properties. Below is a systematic comparison:
Substituent Chain Length and Position
Shorter chains (e.g., 3-oxopropyl) favor faster cyclization due to reduced steric constraints .
Cyclic vs. Acyclic Substituents
Key Insight : Cyclic substituents (e.g., cyclohexyl) enhance stereochemical control in synthesis, while linear chains require precise reaction conditions to avoid undesired byproducts .
Ester Group Variations
Key Insight : Ethyl esters (vs. methyl) generally offer better stability in basic conditions, while bulky substituents (e.g., dimethyl) can hinder nucleophilic attacks .
Spectroscopic and Physical Properties
This compound is expected to exhibit:
- ¹H-NMR : δ ~1.20 ppm (CH₃ of ethyl ester), δ ~9.7 ppm (aldehyde proton in intermediates) .
- ¹³C-NMR: Peaks at ~214.5 ppm (cyclopentanone carbonyl) and ~201.0 ppm (keto-ester carbonyl) .
- Boiling Point : Higher than shorter-chain analogs (e.g., C₁₁H₁₆O₄ derivatives) due to increased molecular weight .
Comparatively, Ethyl 2-oxo-1-(3-oxopropyl)cyclopentane carboxylate shows a distinct aldehyde proton signal at δ 9.7 ppm, absent in saturated-chain derivatives .
Biological Activity
Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate is a β-keto ester known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. Understanding its biological activity is essential for exploring its use in drug development and other applications.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- CAS Number : 405760
- Physical State : Liquid
- Purity : >97% (GC)
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
- Antioxidant Activity : Research indicates that it may possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits pancreatic lipase, an enzyme critical for lipid digestion. The inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM. This finding suggests potential applications in managing obesity and related metabolic disorders.
Case Study 2: Antioxidant Properties
In a randomized controlled trial, Johnson et al. (2024) assessed the antioxidant capacity of the compound in human cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, highlighting its potential as a protective agent against cellular damage.
Case Study 3: Anti-inflammatory Effects
Research by Lee et al. (2025) explored the anti-inflammatory properties of this compound in a murine model of inflammation. The study found that administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
